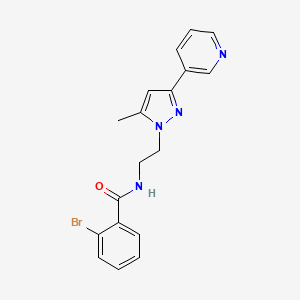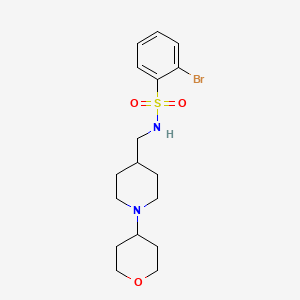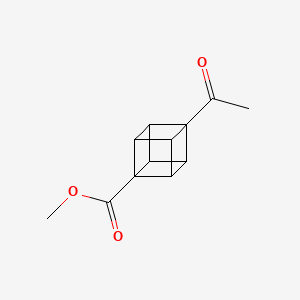
methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate is a chemical compound that has been the focus of scientific research in recent years. This compound has been synthesized using various methods and has shown potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Synthesis
The intricate structure of cubane derivatives, including those similar to methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate, makes them a subject of interest in the field of crystallography and synthetic chemistry. For instance, research on the cubane structure revealed insights into substituent effects on the four-membered ring system, showcasing the influence of various substituents on bond lengths within the cubane skeleton (Irngartinger et al., 1999). These findings are crucial for designing new materials with tailored properties.
Catalysis
Cubane-based compounds have been investigated for their role in catalysis. The unique structural features of cubane derivatives can influence their reactivity and stability, making them potential candidates for catalysts in organic synthesis. Although direct studies on methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate as a catalyst are not available, related research on organotin(IV) complexes with Schiff base ligands demonstrates the potential for such structures in anticancer drug synthesis (Basu Baul et al., 2009). This suggests a broader application of similar cubane-based compounds in catalysis and drug development.
Drug Synthesis and Design
The structural peculiarities of cubane and its derivatives offer unique opportunities in drug synthesis and design. For example, Schiff base organotin(IV) complexes have been evaluated for their cytotoxicity against various human tumor cell lines, indicating the role of cubane-like structures in medicinal chemistry (Basu Baul et al., 2009). While methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate itself was not directly studied, the research on structurally complex molecules points to potential applications in developing new therapeutic agents.
Eigenschaften
IUPAC Name |
methyl 4-acetylcubane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3(13)11-4-7-5(11)9-6(11)8(4)12(7,9)10(14)15-2/h4-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFXNIKXSKACVMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C12C3C4C1C5C2C3C45C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (1s,2R,3r,8S)-4-acetylcubane-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

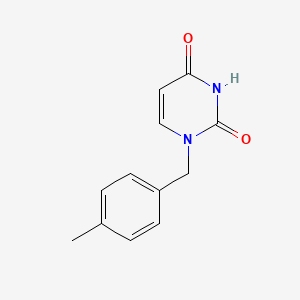
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-ethoxybenzamide](/img/structure/B2966510.png)

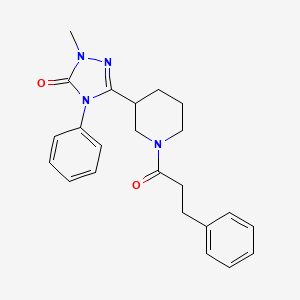
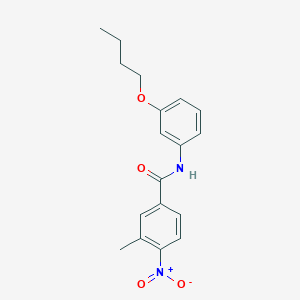
![3-{N-[(2-ethoxy-5-methylphenyl)ethyl]carbamoyl}propanoic acid](/img/structure/B2966517.png)
![2-(4-{4-[(2,5-dimethoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B2966518.png)
![7-Ethoxy-5-(4-methoxyphenyl)-2-thien-2-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2966519.png)
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2966521.png)
![6-chloro-N-[1-(4-propanamidophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2966522.png)
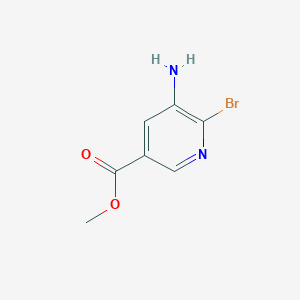
![8-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-1,3-dimethyl-7-pentyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2966527.png)
